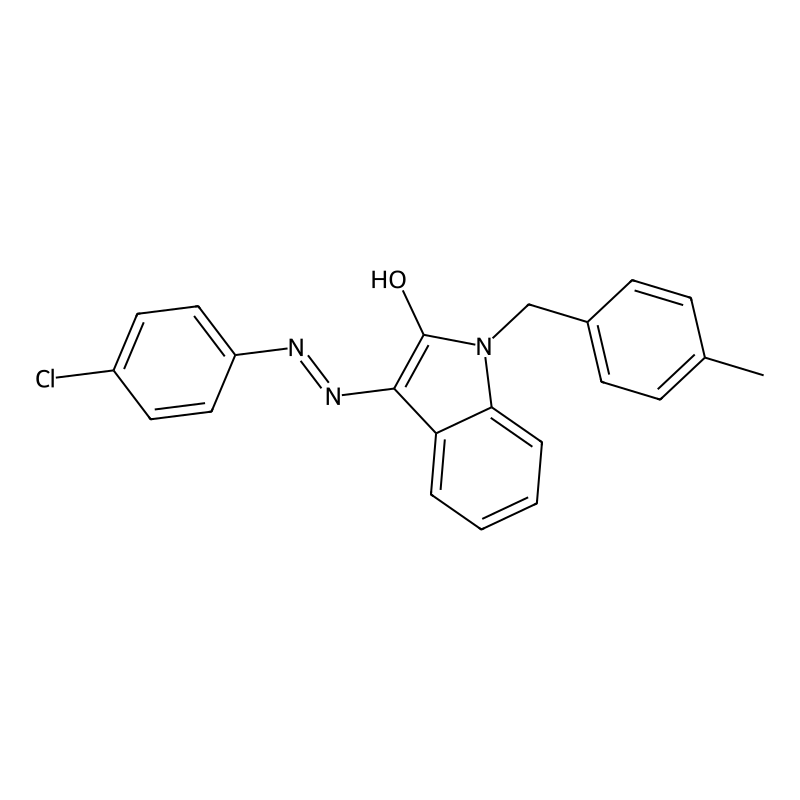

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Summary of Applications

a. Antiviral Activity: Indole derivatives have demonstrated antiviral properties. For instance:

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives: were synthesized and evaluated as antiviral agents. Among them, exhibited inhibitory activity against influenza A virus.

4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives: were potent antiviral agents against Coxsackie B4 virus.

b. Cytotoxic Activity: Indole derivatives have also been investigated for their cytotoxic effects. For example:

N’-[(E)-(4-chlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide: was synthesized and evaluated for cytotoxicity against human liver (HUH7), breast (MCF7), and colon (HCT116) cell lines.

Results and Quantitative Data

Researchers report quantitative results, including:

IC50 values: The concentration at which a compound inhibits 50% of viral replication or cell growth.

Selectivity index (SI): A measure of a compound’s safety, calculated as the ratio of cytotoxicity (CC50) to antiviral potency (IC50).

1-(4-Methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] is a chemical compound characterized by its complex structure, which includes an indole core with substituents that enhance its reactivity and potential biological activity. The molecular formula for this compound is C22H18ClN3O, and it has a molecular weight of approximately 375.86 g/mol. This compound is notable for its hydrazone functional group, which is formed through the condensation of hydrazine with carbonyl compounds, specifically the 1-(4-methylbenzyl)-1H-indole-2,3-dione derivative.

There is no current information available on the specific mechanism of action of this compound. However, hydrazones can exhibit various biological activities depending on their structure. Some hydrazones have been shown to act as enzyme inhibitors, interact with DNA, or possess antioxidant properties []. Further research is needed to understand how this specific derivative might function.

The synthesis of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] typically involves the following key reactions:

- Formation of Indole Derivative: The starting material, 1-(4-methylbenzyl)-1H-indole-2,3-dione, undergoes condensation with 4-chlorobenzaldehyde in the presence of an acid catalyst to yield the hydrazone.

- Hydrazone Formation: The reaction proceeds through nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon of the indole derivative, followed by dehydration to form the hydrazone linkage.

These reactions are crucial for generating the unique properties associated with this compound.

Research indicates that compounds similar to 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] exhibit various biological activities, including:

- Anticancer Properties: Some derivatives show promise in inhibiting cancer cell proliferation.

- Antimicrobial Activity: Similar compounds have been tested against various bacterial strains and have shown effectiveness.

- Anti-inflammatory Effects: Certain analogs may possess anti-inflammatory properties, making them potential candidates for therapeutic applications.

The specific biological activity of this compound requires further investigation to establish its efficacy and mechanism of action.

The synthesis of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] can be achieved through several methods:

- Conventional Synthesis: This involves refluxing the indole derivative with 4-chlorobenzaldehyde in an organic solvent such as ethanol or methanol, often using a catalytic amount of acid.

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields by providing uniform heating and reducing reaction times.

- Green Chemistry Approaches: Employing environmentally friendly solvents and catalysts can further optimize the synthesis process while minimizing waste.

Each method has its advantages and can be selected based on desired yield and purity.

The applications of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] span various fields:

- Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound in drug discovery efforts aimed at treating cancer or infectious diseases.

- Material Science: The compound could be explored for use in developing novel materials with specific electronic or optical properties due to its unique molecular structure.

Interaction studies are essential for understanding how 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] interacts with biological systems:

- Protein Binding Studies: Investigating how this compound binds to proteins can provide insights into its mechanism of action.

- Enzyme Inhibition Studies: Assessing whether it inhibits specific enzymes involved in disease pathways can help elucidate its therapeutic potential.

These studies are crucial for advancing the compound's development into practical applications.

Several compounds share structural similarities with 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]. Here is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1H-Indole-2,3-dione | Indole core without substitutions | Anticancer | Simpler structure |

| 1-Benzyl-1H-indole-2,3-dione | Benzyl substitution | Antimicrobial | Lacks chlorophenyl group |

| 1-(4-Nitrophenyl)-indoline-2,3-dione | Nitro group substitution | Antioxidant | Stronger electron-withdrawing effects |

| 1-(Phenylethyl)-indoline-2,3-dione | Ethylene bridge substitution | Antidepressant | Different pharmacological profile |

These comparisons illustrate how variations in substituents and structure can lead to different biological activities and applications.